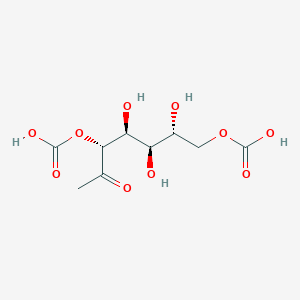
2,6-二-O-羧甲基-D-葡萄糖
描述
2,6-DI-O-Carboxymethyl-D-glucose is a complex chemical entity . It is an indispensable component in the process of bioconjugate preparation . Its versatility extends to nanoparticle surface modification substrates, ushering in improved stability, while simultaneously enhancing biocompatibility .
Synthesis Analysis
The synthesis of carboxymethyl ethers of glucose involves a reaction with methyl bromoacetate . The mixture is stirred in an atmosphere of dry nitrogen at room temperature for 18 hours . Methyl bromoacetate is then added, causing an immediate reaction with the evolution of heat .Molecular Structure Analysis
The molecular formula of 2,6-DI-O-Carboxymethyl-D-glucose is C10H16O10 . It contains a total of 35 bonds; 19 non-H bonds, 3 multiple bonds, 11 rotatable bonds, 3 double bonds, 2 esters (aliphatic), 1 aldehyde (aliphatic), 5 hydroxyl groups, 4 secondary alcohols, and 1 tertiary alcohol .Physical And Chemical Properties Analysis
The molecular weight of 2,6-DI-O-Carboxymethyl-D-glucose is 296.23 g/mol . It appears as a colorless syrup . It is soluble in DMSO, H2O, and MeOH .科学研究应用
-
- Carboxymethyl cellulose-based materials, which could potentially include 2,6-DI-O-Carboxymethyl-D-glucose, are used in sustainable electrochemical devices due to their abundance, versatility, sustainability, and low cost .
- These materials are modified into conducting materials by blending with other biopolymers, synthetic polymers, salts, acids, and others .
- They are utilized in several applications as a conducting electrolyte, binder in electrodes, detector, sensor, and active material in fuel cells, actuators, and triboelectric nanogenerators .
-
- 2,6-DI-O-Carboxymethyl-D-glucose is used in the process of bioconjugate preparation .
- Its versatility extends to nanoparticle surface modification substrates, ushering in improved stability, while simultaneously enhancing biocompatibility .
- It facilitates drug delivery systems while proficiently crossing through cell membranes .
-
- Mediated glucose enzyme electrodes are prepared by cross-linking films of osmium redox complexes and glucose oxidase on graphite electrodes .
- The response of these enzyme electrodes is optimized by evaluating the glucose response as a function of variation in ratios of redox mediator, polyallylamine support, and glucose oxidase enzyme cross-linked using a di-epoxide reagent in films on graphite .
- These enzyme electrodes are mostly focused on the development of biosensors and diagnostics, and in more recent years, enzymatic fuel cell devices .
-
- Cellulose ethers, including potentially 2,6-DI-O-Carboxymethyl-D-glucose, are of huge importance and produced commercially in large scales .
- They are used as solution thickeners, protective colloids, flow-control agents, water binders, film formers, liquid crystals, or thermoplastics .
- They are employed in many industrial fields, including paints, building materials, oil recovery, ceramics, and textiles .
安全和危害
未来方向
属性
IUPAC Name |
[(3R,4S,5R,6R)-7-carboxyoxy-4,5,6-trihydroxy-2-oxoheptan-3-yl] hydrogen carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O10/c1-3(10)7(19-9(16)17)6(13)5(12)4(11)2-18-8(14)15/h4-7,11-13H,2H2,1H3,(H,14,15)(H,16,17)/t4-,5-,6+,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDLLDQYDOZMJC-JWXFUTCRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(C(C(COC(=O)O)O)O)O)OC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@@H]([C@H]([C@@H]([C@@H](COC(=O)O)O)O)O)OC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-DI-O-Carboxymethyl-D-glucose | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




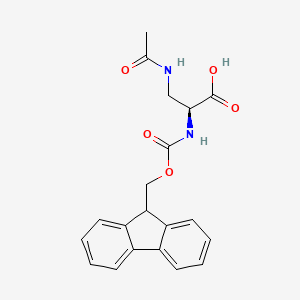

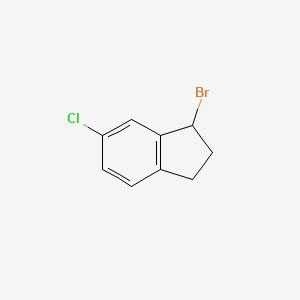

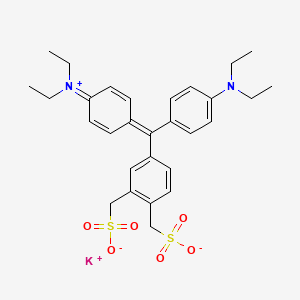
![sodium;(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole-5-sulfonate](/img/structure/B1437041.png)
![Tert-butyl 4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B1437044.png)
![N-[(4-bromophenyl)(4-chlorophenyl)methyl]ethane-1,2-diamine](/img/structure/B1437046.png)
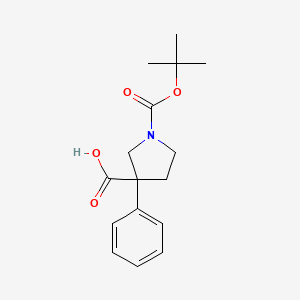



![1-[2-(3,4-Dichlorophenyl)ethyl]piperazine](/img/structure/B1437054.png)